molecular formula C12H11NO3 B13597245 2-((4-Aminonaphthalen-1-yl)oxy)acetic acid

2-((4-Aminonaphthalen-1-yl)oxy)acetic acid

Katalognummer: B13597245
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: JAESNSBPHUMYFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Aminonaphthalen-1-yl)oxy)acetic acid is an organic compound that features a naphthalene ring substituted with an amino group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminonaphthalen-1-yl)oxy)acetic acid typically involves the reaction of 4-aminonaphthalene with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminonaphthalene attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. The purification process typically involves recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Aminonaphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-Aminonaphthalen-1-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-((4-Aminonaphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-Nitronaphthalen-1-yl)oxy)acetic acid
  • 2-((4-Hydroxynaphthalen-1-yl)oxy)acetic acid
  • 2-((4-Methoxynaphthalen-1-yl)oxy)acetic acid

Uniqueness

2-((4-Aminonaphthalen-1-yl)oxy)acetic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets compared to its nitro, hydroxy, or methoxy analogs.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-(4-aminonaphthalen-1-yl)oxyacetic acid

InChI

InChI=1S/C12H11NO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7,13H2,(H,14,15)

InChI-Schlüssel

JAESNSBPHUMYFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2OCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.